REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[cH:6][c:7]([F:27])[c:8]([C:11](=[O:12])[O:13][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])[C:23]([F:24])([F:25])[F:26])[cH:9][cH:10]1.[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH3:35][NH2:36].[CH3:37][OH:38]>>[OH:4][c:5]1[cH:6][c:7]([F:27])[c:8]([C:11](=[O:12])[O:13][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])[C:23]([F:24])([F:25])[F:26])[cH:9][cH:10]1
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Name
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CCOCCCCCC(OC(=O)c1ccc(OC(C)=O)cc1F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCCCCC(OC(=O)c1ccc(OC(C)=O)cc1F)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Type
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product
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Smiles
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CCOCCCCCC(OC(=O)c1ccc(O)cc1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |